1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

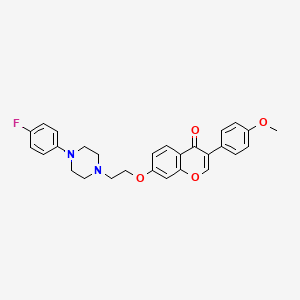

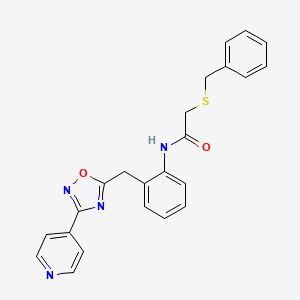

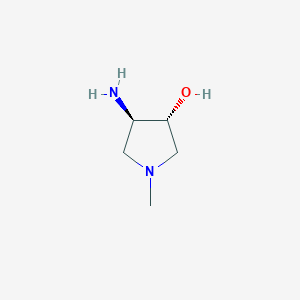

“1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 946753-47-5 . It has a molecular weight of 204.23 and its IUPAC name is 1-(3-amino-4-methylphenyl)-2,5-pyrrolidinedione . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecule consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The ring is saturated and has sp3 hybridization . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 204.23 . More specific physical and chemical properties were not found in the retrieved information.Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of derivatives of pyrrolidine-2,5-dione, including efficient methods for producing Nα-urethane-protected β- and γ-amino acids. This synthesis demonstrates the compound's utility in creating important amino acid derivatives through a one-pot procedure, which results in excellent yields and purities (Cal et al., 2012). Furthermore, derivatives of pyrrolidine-2,4-diones have been synthesized with high yield and excellent enantiopurity, indicating the compound's significance in producing dipeptide analogues that adopt a linear, extended conformation (Hosseini et al., 2006).

Biochemical and Medicinal Research

One study synthesized (aminophenyl)pyrrolidine-2,5-diones, evaluating their inhibitory activity toward human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme assay systems. These compounds demonstrated selective, competitive inhibition, indicating their potential in biochemical applications (Daly et al., 1986).

Materials Science

Pyrrolidine-2,5-dione derivatives, namely 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their effectiveness, which increases with concentration, showcases the potential use of these compounds in materials science and engineering (Zarrouk et al., 2015).

Computational Chemistry

The Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP) was studied for its antioxidant activity, demonstrating the utility of computational methods in predicting the biological activity and chemical behavior of such compounds. Detailed vibrational analysis and molecular orbital approaches provided insights into its structure and potential applications (Boobalan et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring is a widely used scaffold in drug discovery, and there is great interest in this structure due to its versatility . Future research could focus on exploring the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name |

1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGAWYAEPRDRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)

![5-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2685522.png)

![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)